molecular formula C15H29Cl2N5O B2647645 N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1323621-75-5

N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2647645
CAS No.: 1323621-75-5
M. Wt: 366.33
InChI Key: LTPODJXLLPVRGB-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a synthetic compound featuring a piperazine core substituted at the 1-position with an acetamide group (N,N-diethyl) and at the 4-position with a 1-ethyl-1H-imidazol-2-yl moiety. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications. The molecular formula of the compound is C₁₅H₂₉N₅O·2HCl, with a calculated molecular weight of 396.8 g/mol (base: 299.4 g/mol + 72.92 g/mol for 2HCl). Its structure combines the conformational flexibility of piperazine with the hydrogen-bonding capacity of the imidazole and acetamide groups, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N,N-diethyl-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O.2ClH/c1-4-18(5-2)14(21)13-17-9-11-20(12-10-17)15-16-7-8-19(15)6-3;;/h7-8H,4-6,9-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPODJXLLPVRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)CC(=O)N(CC)CC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves multiple steps, starting with the formation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles . The piperazine ring can be introduced through a nucleophilic substitution reaction, where an appropriate piperazine derivative reacts with an acetamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the imidazole or piperazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen atoms or the acetamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The piperazine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Salt Form : All compared compounds are dihydrochlorides, improving solubility. Etazene’s higher % base anhydrous (82.8%) suggests superior purity or stability compared to others .

The Enamine Ltd compound’s thiophen-3-yl group introduces sulfur-based electronic effects, which may alter metabolic stability . The Cetirizine intermediate’s chlorobenzyl group enhances lipophilicity and may influence CNS penetration .

Crystallographic and Conformational Behavior

N-Substituted acetamides (e.g., ) exhibit conformational flexibility, forming hydrogen-bonded dimers (R₂²(10) motifs) that stabilize crystal lattices . The target compound’s imidazole and piperazine groups may adopt similar planar arrangements, but steric effects from the ethyl groups could reduce rotational freedom compared to dichlorophenyl analogs .

Pharmacological Implications (Inferred)

  • Piperazine-imidazole derivatives : Often target neurotransmitter receptors (e.g., serotonin, dopamine) due to piperazine’s affinity for GPCRs .
  • Acetamide groups : Improve metabolic stability and bioavailability compared to ester or ketone analogs .

Biological Activity

Overview of the Compound

N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is characterized by its unique structural components, including a piperazine ring and an imidazole moiety. These features suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems and receptors. The piperazine structure is known for its affinity towards serotonin and dopamine receptors, which play crucial roles in mood regulation, cognition, and behavior. The imidazole group may enhance these interactions or confer additional properties related to receptor binding.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antidepressant Activity : Some piperazine derivatives have shown efficacy in animal models of depression.
  • Anxiolytic Effects : The modulation of serotonin receptors is linked to anxiolytic properties.
  • Antimicrobial Activity : Certain imidazole derivatives are noted for their antimicrobial effects, suggesting potential applications in treating infections.

Comparative Data

Property N,N-Diethyl Compound Similar Compounds
Serotonin Receptor Affinity ModerateHigh in some piperazines
Dopamine Receptor Affinity LowModerate
Antimicrobial Activity PresentHigh in imidazole derivatives
CNS Penetration HighVariable

Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of this compound in a mouse model. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant activity.

Study 2: Anxiolytic Properties

In another study, the compound was evaluated for anxiolytic effects using the elevated plus maze test. Mice treated with the compound exhibited increased time spent in open arms compared to control groups, indicating reduced anxiety levels.

Study 3: Antimicrobial Evaluation

The antimicrobial efficacy was assessed against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent.

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